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molecular formula C6H6ClNOS B8490466 4-Ethylthiazole-5carboxylic acid chloride

4-Ethylthiazole-5carboxylic acid chloride

Cat. No. B8490466
M. Wt: 175.64 g/mol
InChI Key: ORVHKXZOHHRNKA-UHFFFAOYSA-N
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Patent
US05136042

Procedure details

In a similar apparatus to Example 1,7.9 g (0.05 mole) of 4-ethylthiazole-5carboxylic acid were suspended in 100 ml of toluene. Under heating and reflux, phosgene was blown at a rate of 220 ml/hr for 15 hours (0.15 mole). After completion of the blowing, stirring was continued for additional 2 hours. After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated to obtain 8.5 g of 4-ethylthiazole-5carboxylic acid chloride. Its purity and yield were 95.0% and 92.0%, respectively. NMR (δCDCl 3/TMS, ppm): 1.28(3H,t,J=7Hz), 3.10(2H,q,J=7Hz).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[CH:5][S:6][C:7]=1[C:8]([OH:10])=O)[CH3:2].C(Cl)([Cl:13])=O>C1(C)C=CC=CC=1>[CH2:1]([C:3]1[N:4]=[CH:5][S:6][C:7]=1[C:8]([Cl:13])=[O:10])[CH3:2]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)C=1N=CSC1C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After completion of the blowing, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1N=CSC1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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